[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 144098-18-0
VCID: VC21112562
InChI: InChI=1S/C10H13N3O5S/c1-13(2)9(14)7-5-4-6-11-8(7)19(16,17)12-10(15)18-3/h4-6H,1-3H3,(H,12,15)
SMILES: CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)OC
Molecular Formula: C10H13N3O5S
Molecular Weight: 287.29 g/mol

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester

CAS No.: 144098-18-0

Cat. No.: VC21112562

Molecular Formula: C10H13N3O5S

Molecular Weight: 287.29 g/mol

* For research use only. Not for human or veterinary use.

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester - 144098-18-0

Specification

CAS No. 144098-18-0
Molecular Formula C10H13N3O5S
Molecular Weight 287.29 g/mol
IUPAC Name methyl N-[3-(dimethylcarbamoyl)pyridin-2-yl]sulfonylcarbamate
Standard InChI InChI=1S/C10H13N3O5S/c1-13(2)9(14)7-5-4-6-11-8(7)19(16,17)12-10(15)18-3/h4-6H,1-3H3,(H,12,15)
Standard InChI Key MWJMCNQDUONDJU-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)OC
Canonical SMILES CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)OC

Introduction

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester is a complex organic compound with a unique structure that combines a pyridine ring with sulfonyl and carbamic acid ester functionalities. Its molecular formula is C10H13N3O5S, and it has a molecular weight of 287.29 g/mol . This compound is used in various fields, including chemistry, biology, and medicine, due to its potential interactions with biological macromolecules and its applications in drug development.

Synthesis

The synthesis of [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester typically involves multi-step organic reactions. One common method starts with the functionalization of the pyridine ring, followed by the introduction of the sulfonyl group and the carbamic acid ester moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biological research, [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Biological Activity

The biological activity of [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity through various mechanisms, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar compounds to [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester include:

  • Dimethyl 2,6-pyridinedicarboxylate

  • 2,6-Pyridinedicarboxaldehyde

  • 2,6-Pyridinedicarbonyl dichloride

What sets this compound apart from these similar compounds is its combination of functional groups, which confer unique chemical reactivity and potential biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator